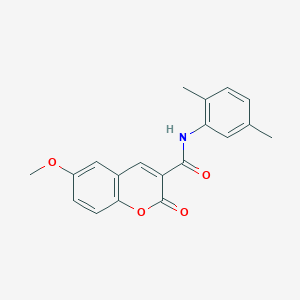
5-bromo-N-3-pyridinyl-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-3-pyridinyl-1-naphthamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPN is a derivative of 1-naphthylamine and has a pyridine ring attached to it, making it a heterocyclic compound.
Aplicaciones Científicas De Investigación
5-bromo-N-3-pyridinyl-1-naphthamide has been extensively studied for its potential applications in various fields of science. One of the major applications of 5-bromo-N-3-pyridinyl-1-naphthamide is in the field of cancer research. 5-bromo-N-3-pyridinyl-1-naphthamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It achieves this by inhibiting the activity of a protein called Hsp90, which is essential for the survival of cancer cells. 5-bromo-N-3-pyridinyl-1-naphthamide has also been studied for its potential use as a diagnostic tool for cancer. It has been shown to selectively bind to cancer cells, making it a promising candidate for targeted imaging.
Mecanismo De Acción
5-bromo-N-3-pyridinyl-1-naphthamide exerts its effects by binding to the ATP-binding site of Hsp90, which is a chaperone protein that plays a crucial role in the folding and stabilization of client proteins. By inhibiting the activity of Hsp90, 5-bromo-N-3-pyridinyl-1-naphthamide disrupts the stability of client proteins and leads to their degradation. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
5-bromo-N-3-pyridinyl-1-naphthamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a form of programmed cell death. It also inhibits the migration and invasion of cancer cells, which are essential for the metastasis of cancer. 5-bromo-N-3-pyridinyl-1-naphthamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and enhancing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-3-pyridinyl-1-naphthamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of Hsp90, making it an ideal tool for studying the role of Hsp90 in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, 5-bromo-N-3-pyridinyl-1-naphthamide has some limitations as well. It is a toxic compound and requires careful handling. It also has limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-3-pyridinyl-1-naphthamide. One of the major areas of research is the development of 5-bromo-N-3-pyridinyl-1-naphthamide derivatives with improved pharmacological properties. These derivatives could have increased potency, selectivity, and solubility, making them more effective for use in various applications. Another area of research is the identification of new targets for 5-bromo-N-3-pyridinyl-1-naphthamide. While Hsp90 is a well-established target of 5-bromo-N-3-pyridinyl-1-naphthamide, there may be other proteins that 5-bromo-N-3-pyridinyl-1-naphthamide can bind to and modulate. Finally, 5-bromo-N-3-pyridinyl-1-naphthamide could be studied for its potential applications in other fields such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-3-pyridinyl-1-naphthamide involves the reaction of 5-bromo-3-pyridinylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization. The yield of 5-bromo-N-3-pyridinyl-1-naphthamide is typically high, ranging from 70-90%.
Propiedades
IUPAC Name |
5-bromo-N-pyridin-3-ylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPNFNSAAUJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-pyridin-3-ylnaphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)